molecular formula C5H11ClFN B3393292 trans-2-Fluorocyclopentan-1-amine hydrochloride CAS No. 2227197-40-0

trans-2-Fluorocyclopentan-1-amine hydrochloride

Cat. No.: B3393292
CAS No.: 2227197-40-0
M. Wt: 139.60
InChI Key: ZJXOEOALNHXCOE-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorinated Cyclopentane (B165970) Derivatives in Synthetic Organic Chemistry

The incorporation of fluorine into organic molecules can profoundly alter their biological and physical properties. nih.gov In the context of cyclopentane rings, the introduction of a fluorine atom can influence the molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorinated cyclopentane derivatives are increasingly sought after as scaffolds in drug discovery. The strategic placement of fluorine can lead to enhanced potency and improved pharmacokinetic profiles of therapeutic agents. vulcanchem.com

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to molecules. This is particularly advantageous in drug design, as it can prevent metabolic degradation at the site of fluorination, thereby prolonging the drug's half-life. Furthermore, the high electronegativity of fluorine can create localized dipoles, influencing intermolecular interactions and potentially enhancing binding to target proteins.

Historical Context of Fluorinated Amines in Academic Investigations

The study of organofluorine chemistry dates back to the 19th century, but it was in the mid-20th century that the unique properties of fluorinated compounds began to be systematically explored for practical applications. The development of new fluorinating reagents and synthetic methodologies has since propelled the field forward. Historically, the synthesis of fluorinated amines posed significant challenges due to the often harsh reaction conditions required. nih.gov

Early methods for the synthesis of fluorinated amines were often limited in scope and efficiency. However, the relentless pursuit of milder and more selective fluorination techniques has led to a diverse toolbox for the modern organic chemist. This has enabled the synthesis of a wide array of complex fluorinated amines, including cyclic structures like trans-2-Fluorocyclopentan-1-amine hydrochloride, for academic and industrial research.

Overview of Stereochemical Importance in Five-Membered Ring Systems

In a 1,2-disubstituted cyclopentane like this compound, the trans configuration places the two substituents on opposite faces of the ring. This stereochemical arrangement dictates the spatial relationship between the fluorine atom and the amine group, which is critical for its interaction with biological macromolecules. The specific stereoisomer can exhibit dramatically different pharmacological profiles, highlighting the necessity for stereocontrolled synthesis in the preparation of such compounds for research purposes.

Detailed Research Findings

Recent synthetic efforts have focused on the stereoselective preparation of 2-fluorocyclopentan-1-amine (B12102073) stereoisomers. One notable approach involves the enzymatic deracemization of cis- and trans-2-fluorocyclopentan-1-ols. This biocatalytic method allows for the separation of enantiomers with high optical purity. The resulting optically pure fluorocyclopentanols can then be converted to the corresponding amines via a Mitsunobu reaction, providing access to all four stereoisomers of 2-fluorocyclopentan-1-amine. This methodology is crucial for systematically evaluating the structure-activity relationships of these compounds in various biological assays.

While specific research applications of this compound are often part of proprietary drug discovery programs, the broader class of fluorinated cyclic amines is being investigated in several therapeutic areas. For instance, fluorinated amino acids and their derivatives are being explored as positron emission tomography (PET) imaging agents for tumors. nih.gov The presence of fluorine can enhance the uptake and selectivity of these imaging agents.

The unique structural and electronic properties of this compound make it a valuable building block for creating libraries of diverse compounds for high-throughput screening. Its rigidified cyclopentane core, combined with the modifiable amine handle and the influential fluorine atom, provides a versatile platform for generating novel molecular architectures with the potential for a wide range of biological activities.

PropertyValue
Chemical Formula C5H11ClFN
CAS Number 2125943-82-8
Molecular Weight 139.60 g/mol
Stereochemistry trans

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-fluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXOEOALNHXCOE-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Trans 2 Fluorocyclopentan 1 Amine Hydrochloride

Strategies for Diastereoselective and Enantioselective Synthesis

The asymmetric synthesis of trans-2-Fluorocyclopentan-1-amine relies on methods that can selectively produce one desired stereoisomer. Key strategies include the enzymatic resolution of racemic precursors to isolate a single enantiomer, the use of stereoinversive reactions to convert readily available stereoisomers into the desired ones, and the direct, stereoselective introduction of the fluorine atom onto a pre-existing chiral cyclopentane (B165970) framework.

Biocatalysis, particularly the use of enzymes like lipases, offers a powerful and environmentally benign approach for preparing enantiomerically pure precursors. mdpi.comnih.gov These methods exploit the inherent stereoselectivity of enzymes to resolve racemic mixtures, providing access to chiral building blocks that are essential for the synthesis of the target amine.

Enzymatic deracemization is a highly effective technique for obtaining enantiomerically pure stereoisomers of 2-fluorocyclopentan-1-ols, which serve as key intermediates. arkat-usa.org This process involves the kinetically controlled resolution of a racemic mixture of the alcohol in the presence of a lipase in an organic medium. arkat-usa.org The enzyme selectively acylates one enantiomer, allowing for the separation of the faster-reacting esterified alcohol from the slower-reacting unesterified alcohol enantiomer. arkat-usa.orgresearchgate.net

Research has demonstrated the successful deracemization of all possible stereoisomers of both cis- and trans-2-fluorocyclopentan-1-ols. arkat-usa.org In these studies, various lipases were tested for their biocatalytic activity, including those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Burkholderia cepacia (BCL). arkat-usa.org The lipase from Burkholderia cepacia (BCL), immobilized on diatomaceous earth, was identified as the most effective, yielding products with high enantiomeric excess (ee). arkat-usa.org The esterification is typically conducted at room temperature using an acylating agent like vinyl acetate and is halted at approximately 50% conversion to maximize the enantiomeric purity of both the resulting acetate and the remaining alcohol. arkat-usa.org This biocatalytic approach provides a simpler and more accessible alternative to complex asymmetric metal catalysis for producing chiral 2-fluorocyclopentan-1-ols. arkat-usa.org

Lipases Tested in the Deracemization of 2-Fluorocyclopentanols arkat-usa.org
LipaseSource OrganismResult
CAL-BCandida antarcticaTested
PCLPseudomonas cepaciaTested
BCLBurkholderia cepaciaBest results (highest enantiomeric excess)

The Mitsunobu reaction is a cornerstone of synthetic organic chemistry for converting primary and secondary alcohols into a variety of functional groups, including amines, with a clean inversion of stereochemistry. organic-chemistry.orgnih.gov This stereospecificity makes it an invaluable tool for synthesizing trans-2-Fluorocyclopentan-1-amine from an optically pure cis-2-fluorocyclopentan-1-ol precursor, or vice-versa. The reaction facilitates the stereochemical inversion at the carbon atom bearing the hydroxyl group. arkat-usa.orgorganic-chemistry.org

The reaction mechanism involves the activation of the alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD). organic-chemistry.orgatlanchimpharma.com This combination generates a phosphonium intermediate that makes the hydroxyl group a good leaving group. organic-chemistry.org A suitable nitrogen nucleophile, such as phthalimide or hydrazoic acid, can then displace the activated oxygen via an Sₙ2 pathway, resulting in the inversion of the stereocenter. organic-chemistry.org Subsequent hydrolysis (for phthalimide) or reduction (for an azide) yields the desired primary amine. organic-chemistry.org

In the context of synthesizing trans-2-Fluorocyclopentan-1-amine, an enantiomerically pure trans-2-fluorocyclopentan-1-ol can be converted into the corresponding cis-2-fluorocyclopentan-1-amine through this method. arkat-usa.org This approach was successfully used to convert optically pure 1,2-fluorocyclopentan-1-ols into the corresponding 2-fluorocyclopentan-1-amines, demonstrating the reaction's utility in this specific synthetic pathway. arkat-usa.org

Key Reagents in the Mitsunobu Reaction for Alcohol-to-Amine Conversion
Reagent TypeExampleFunction
Phosphine (Reductant)Triphenylphosphine (PPh₃)Activates the azodicarboxylate and alcohol. organic-chemistry.orgnih.gov
Azodicarboxylate (Oxidant)Diethylazodicarboxylate (DEAD)Forms an intermediate with the phosphine to activate the alcohol. organic-chemistry.orgnih.gov
Nitrogen NucleophilePhthalimide, Hydrazoic Acid (HN₃)Displaces the activated alcohol group, introducing nitrogen with inversion of stereochemistry. organic-chemistry.org

Direct fluorination of a pre-functionalized cyclopentane ring is another critical strategy. The success of this approach hinges on the ability to control the regioselectivity and stereoselectivity of the fluorine introduction. This can be achieved by either opening a strained ring, like an epoxide, with a fluoride source or by direct displacement of a leaving group, such as a hydroxyl group, on an existing cyclopentane structure.

The ring-opening of epoxides (oxiranes) with a nucleophilic fluoride source is a well-established method for creating vicinal fluoro-alcohol functionalities with high stereocontrol. nih.gov This strategy can be applied to cyclopentane systems where an epoxide is installed on the ring. The fluoride ion attacks one of the electrophilic carbons of the epoxide, leading to a ring-opening that proceeds via an Sₙ2 mechanism, resulting in a trans relationship between the incoming fluoride and the resulting hydroxyl group.

A synthetic protocol has been developed for fluorine-containing cycloalkane derivatives that involves the stereoselective epoxidation of an unsaturated cyclic β-amino acid derivative, followed by a regioselective fluoride-mediated opening of the resulting oxirane. nih.gov Fluorinating agents such as Deoxofluor and XtalFluor-E have been successfully employed as the fluoride source for this transformation. nih.gov The reaction conditions, including the choice of fluorinating agent, solvent, and temperature, can be optimized to achieve high yields. nih.gov This methodology provides a pathway to highly functionalized fluorinated scaffolds from epoxy amine intermediates. nih.gov For example, the asymmetric cleavage of mesomeric cyclopentene oxide using fluorine anions has been used to produce (1S,2S)-2-fluorocyclopentan-1-ol, demonstrating the utility of epoxide ring-opening for setting the stereochemistry of the fluoro-alcohol precursor. arkat-usa.org

The direct displacement of a hydroxyl group with fluorine is a common and efficient method for introducing a fluorine atom into a molecule. nih.gov This nucleophilic substitution is typically carried out using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxofluor. The reaction generally proceeds with an inversion of configuration at the carbon center, making it a powerful tool for stereocontrolled synthesis. nih.gov

When applied to highly functionalized cyclopentane scaffolds, such as those containing multiple hydroxyl groups, challenges in regio- and chemoselectivity can arise. nih.gov The outcome of the fluorination can be highly dependent on the substrate's structure, with the stereochemical arrangement of existing functional groups influencing the reaction's selectivity. nih.gov For instance, in dihydroxylated β-amino ester derivatives of cyclopentane, the fluorination was found to be highly substrate-dependent, sometimes showing chemodiscrimination between two different hydroxy groups. nih.gov This substrate-directed fluorination allows for the selective synthesis of specific fluorinated isomers by carefully designing the precursor molecule. nih.gov

Other Synthetic Routes Involving Amination and Fluorination Sequences

Alternative synthetic strategies for compounds structurally related to trans-2-Fluorocyclopentan-1-amine hydrochloride often hinge on the sequential introduction of the amine and fluorine functionalities. One notable approach is the hydrofluorination of aziridines to generate β-fluoroamines. This method, catalyzed by Lewis bases, utilizes a latent hydrofluoric acid (HF) source, such as benzoyl fluoride in the presence of a non-nucleophilic alcohol, to achieve the ring-opening of an aziridine precursor. The reaction proceeds to yield the desired β-fluoroamine with a high degree of regioselectivity. For cyclic systems, this can be a powerful tool for establishing the trans relationship between the amine and fluorine substituents.

Development of Novel Synthetic Pathways and Methodological Advancements

The field of organofluorine chemistry is continually evolving, leading to the development of novel synthetic pathways that offer improved efficiency, selectivity, and safety. For the synthesis of β-fluoroamines, organocatalysis has emerged as a powerful strategy. One such method involves the asymmetric α-fluorination of aldehydes, followed by reductive amination. This approach allows for the enantioselective synthesis of chiral β-fluoroamines from readily available starting materials.

A more recent and innovative approach involves the silver-catalyzed oxidative deconstruction of cyclopropanone hemiaminals. In this method, a cyclopropanone equivalent reacts with pyrazole, which acts as a transient leaving group. The subsequent silver-catalyzed ring-opening fluorination of the hemiaminal intermediate generates a β-fluorinated N-acylpyrazole. This reactive intermediate can then be subjected to nucleophilic substitution with an amine to furnish the desired β-fluoroamide. While this yields an amide rather than a free amine, it represents a significant advancement in the construction of the β-fluoroamine motif.

Direct C-H fluorination is another cutting-edge area of research with potential applicability. While challenging, the selective activation and fluorination of a C-H bond at the 2-position of a protected cyclopentylamine could offer a highly streamlined synthesis.

Optimization of Reaction Conditions for Yield and Stereochemical Control

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions to maximize yield and control stereochemistry. Drawing parallels from the synthesis of related fluorinated aminocyclopentane derivatives, several key factors must be considered.

The choice of fluorinating agent is paramount. In the synthesis of a trans-difluorocyclopentane derivative, numerous attempts at fluorination using various conditions were unsuccessful due to the prevalence of elimination side reactions, leading to the formation of olefinic byproducts. The use of cesium fluoride (CsF) in tert-butanol proved to be an effective solution, favoring the desired SN2 substitution over elimination. This highlights the importance of selecting a fluoride source and solvent system that minimizes the basicity of the fluoride ion while maintaining its nucleophilicity.

Protecting group strategy is also crucial. The amine functionality must be protected during the fluorination step to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its straightforward removal.

The final deprotection and salt formation step is typically achieved by treating the protected fluorinated amine with a strong acid. The use of concentrated hydrochloric acid (HCl) not only removes the Boc protecting group but also protonates the amine to form the desired hydrochloride salt, often in high yield. nih.gov

To illustrate the impact of reaction conditions on a similar fluorination reaction, the following table summarizes the optimization of the fluorination step in the synthesis of a related compound:

EntryFluorinating AgentSolventTemperature (°C)Outcome
1VariousVariousVariousElimination byproducts
2CsFt-BuOH50Successful substitution

This data underscores the critical role that systematic optimization of reaction parameters plays in achieving the desired chemical transformation.

Stereochemical Characterization and Conformational Analysis of Trans 2 Fluorocyclopentan 1 Amine Hydrochloride

Determination of Absolute and Relative Configuration

The unambiguous assignment of both the relative and absolute stereochemistry of trans-2-Fluorocyclopentan-1-amine hydrochloride is fundamental to understanding its chemical behavior and potential applications. The "trans" designation indicates the relative orientation of the fluorine and amine substituents on the cyclopentane (B165970) ring, signifying that they are on opposite faces of the ring. The absolute configuration, which describes the precise three-dimensional arrangement of these substituents at the chiral centers (C1 and C2), is designated using the Cahn-Ingold-Prelog (R/S) nomenclature. A combination of advanced spectroscopic and analytical techniques is employed for this comprehensive stereochemical elucidation.

Advanced Spectroscopic Methods for Stereochemical Elucidation (e.g., Two-Dimensional Nuclear Magnetic Resonance, Chiral High-Performance Liquid Chromatography for Enantiomeric Excess Determination)

Modern spectroscopic methods are indispensable for confirming the connectivity and stereochemistry of complex organic molecules. longdom.org Two-Dimensional Nuclear Magnetic Resonance (2D NMR) and Chiral High-Performance Liquid Chromatography (HPLC) are cornerstone techniques in this regard.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR)

2D NMR techniques provide detailed information about the connectivity and spatial relationships of atoms within a molecule, which is crucial for determining relative configuration. longdom.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. longdom.org For this compound, this technique would reveal cross-peaks between H1/H2, H2/H3, and so on, confirming the basic cyclopentane framework and the positions of the substituents.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom's attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Heteronuclear Overhauser Effect Spectroscopy (HOESY): These are the most powerful 2D NMR methods for determining relative stereochemistry. They detect correlations between nuclei that are close in space, regardless of whether they are bonded. nih.gov For the trans isomer, a ¹H-¹H NOESY experiment would show no cross-peak between H1 and H2, as they are on opposite faces of the ring and thus spatially distant. Conversely, a ¹H-¹⁹F HOESY experiment would be expected to show a correlation between H1 and the fluorine atom on C2 in the cis isomer, but not in the trans isomer. nih.govjeol.com The presence or absence of these through-space correlations provides definitive proof of the relative arrangement of the substituents.

2D NMR Technique Information Provided Application to trans-2-Fluorocyclopentan-1-amine
COSY Identifies J-coupled protons (through-bond connectivity)Confirms the cyclopentane ring structure and substituent positions.
HSQC/HMQC Correlates protons with their directly attached carbonsAssigns specific protons to their respective carbon atoms in the ring.
NOESY/HOESY Identifies protons/heteronuclei that are close in spaceThe absence of a NOESY cross-peak between H1 and H2 confirms their trans relationship.

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR can establish the relative configuration, chiral HPLC is the gold standard for determining the optical purity or enantiomeric excess (ee) of a chiral compound. heraldopenaccess.ussigmaaldrich.com This technique separates the two enantiomers—(1R,2R)-2-fluorocyclopentan-1-amine and (1S,2S)-2-fluorocyclopentan-1-amine—by passing them through a column containing a chiral stationary phase (CSP).

The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times. sigmaaldrich.com By comparing the chromatogram of a sample to that of a racemic standard (a 50:50 mixture of both enantiomers), the relative peak areas can be used to calculate the enantiomeric excess. sigmaaldrich.com The determination of ee is crucial in pharmaceutical contexts where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful. heraldopenaccess.us

X-ray Crystallographic Analysis of Related Compounds and Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of a molecule. nih.gov The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

For a compound like this compound, a successful crystallographic analysis would unequivocally confirm:

Relative Configuration: The 3D model would visually show the fluorine atom and the amino group on opposite sides of the cyclopentane ring.

Absolute Configuration: Through the use of anomalous dispersion, the analysis can distinguish between the (1R,2R) and (1S,2S) enantiomers, provided the crystal is enantiopure. This is known as the Flack parameter determination.

Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, including the puckering of the cyclopentane ring (e.g., envelope or twist conformation). nih.gov

While a crystal structure for this compound itself may not be publicly available, analysis of closely related fluorinated cyclopentane derivatives or other cyclic amino fluorides provides a reliable precedent for how such structural determinations are made and what to expect regarding molecular geometry. nih.gov

Conformational Preferences and Vicinal Fluorine Effects in Cyclopentane Systems

The five-membered cyclopentane ring is not planar but exists in a dynamic equilibrium of puckered conformations, primarily the envelope (E) and twist (T) forms, to alleviate torsional strain. rsc.orgresearchgate.net The introduction of substituents, particularly highly electronegative ones like fluorine, significantly influences the conformational landscape of the ring. researchgate.net The vicinal (i.e., on adjacent carbons) arrangement of the fluorine atom and the protonated amine in this compound introduces a complex interplay of stereoelectronic interactions that dictate the molecule's preferred shape. researchgate.net

Intramolecular Interactions Influencing Conformation (e.g., Anomeric Effects, Charge-Dipole Interactions, Hyperconjugation)

Several key intramolecular forces govern the conformational preferences in fluorinated alicyclic systems. researchgate.net

Charge-Dipole Interactions: This is a dominant interaction in the hydrochloride salt. The positively charged ammonium (B1175870) group (-NH₃⁺) exerts a strong attractive force on the negative end of the C-F bond dipole. This electrostatic attraction can stabilize conformations where these two groups are in proximity, often influencing the puckering of the ring to accommodate this favorable arrangement. researchgate.netresearchgate.net

Hyperconjugation: This stereoelectronic effect involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ*). In fluorinated systems, two types are particularly relevant:

σC-H → σC-F:* This interaction is stabilizing and is maximized when the C-H and C-F bonds are anti-periplanar (dihedral angle of 180°).

σC-C → σC-F:* Similarly, this interaction favors an anti-periplanar arrangement between a C-C bond of the ring and the C-F bond. The preference for these specific geometric arrangements can lock the ring into a particular conformation. researchgate.net

Gauche Effect: In 1,2-disubstituted systems, electronegative substituents often prefer a gauche (dihedral angle of ~60°) rather than an anti conformation. This is particularly noted for vicinal difluorides and is attributed to stabilizing hyperconjugative interactions (σC-H → σ*C-F) and minimization of dipole-dipole repulsion. researchgate.net While not a classic anomeric effect, related stereoelectronic principles apply.

Interaction Type Description Influence on Conformation
Charge-Dipole Electrostatic attraction between the positive -NH₃⁺ group and the negative end of the C-F dipole.Strongly stabilizes conformations that bring these groups into spatial proximity.
Hyperconjugation Donation of electron density from a σ orbital to an adjacent σ* orbital (e.g., σC-H → σ*C-F).Favors specific dihedral angles, particularly anti-periplanar arrangements, influencing ring puckering.
Steric Repulsion Repulsive forces between bulky groups.Disfavors conformations where substituents are in sterically crowded positions (e.g., pseudo-axial).

Analysis of Ring Conformation Equilibria in Fluorinated Five-Membered Rings

Unlike the more rigid cyclohexane (B81311) chair, the cyclopentane ring has a very low barrier to interconversion between its various puckered forms. rsc.org The two principal conformations are the envelope (E), where one atom is out of the plane of the other four, and the twist (T), where two adjacent atoms are displaced in opposite directions from the plane of the other three. rsc.orgresearchgate.net

The introduction of a fluorine substituent creates a conformational bias. The fluorine atom can occupy either a pseudo-axial or a pseudo-equatorial position in these puckered forms. The energetic balance between these positions is dictated by the intramolecular interactions described above. Computational studies and spectroscopic analyses (e.g., using NMR coupling constants) on fluorinated cyclopentanes and pyrrolidines show that the conformational landscape is complex. rsc.orgbeilstein-journals.org

In the case of this compound, the powerful charge-dipole interaction between the -NH₃⁺ and the C-F bond is expected to be a major determining factor. The ring will likely adopt a puckered conformation (either an envelope or a twist) that best accommodates the stabilizing gauche and anti-periplanar hyperconjugative effects while also satisfying the strong electrostatic attraction between the vicinal substituents. researchgate.netresearchgate.net The flexibility of the five-membered ring allows it to adopt an intermediate geometry that represents the lowest energy state achieved by balancing these competing electronic and steric demands. rsc.orgbeilstein-journals.org

Reactivity and Chemical Transformations of Trans 2 Fluorocyclopentan 1 Amine Hydrochloride

Reactions Involving the Amine Functionality (e.g., Acylation, Alkylation, Salt Formation)

The primary amine group in trans-2-fluorocyclopentan-1-amine is a key center of reactivity. As a nucleophile, it readily participates in a variety of bond-forming reactions. The hydrochloride salt form implies that the amine is protonated, and for it to react as a nucleophile, it must first be neutralized, typically by treatment with a base.

Acylation: The free amine of trans-2-fluorocyclopentan-1-amine can be readily acylated to form amides. This is a common and versatile transformation in organic synthesis. Acylating agents such as acyl chlorides or anhydrides react with the amine, usually in the presence of a non-nucleophilic base to scavenge the acidic byproduct. For instance, the reaction with acetyl chloride would yield N-(trans-2-fluorocyclopentyl)acetamide. The reaction is generally high-yielding and proceeds under mild conditions.

Reactant Reagent Product
trans-2-Fluorocyclopentan-1-amineAcetyl chloride, TriethylamineN-(trans-2-fluorocyclopentyl)acetamide
trans-2-Fluorocyclopentan-1-amineAcetic anhydride, PyridineN-(trans-2-fluorocyclopentyl)acetamide
trans-2-Fluorocyclopentan-1-amineBenzoyl chloride, NaOH (aq)N-(trans-2-fluorocyclopentyl)benzamide

Alkylation: The amine functionality can also undergo alkylation, leading to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often resulting in over-alkylation to form a mixture of products, including the quaternary ammonium (B1175870) salt. However, reductive amination provides a more controlled method for mono-alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Reactant Reagents Product
trans-2-Fluorocyclopentan-1-amineMethyl iodide (excess)(trans-2-Fluorocyclopentyl)trimethylammonium iodide
trans-2-Fluorocyclopentan-1-amineAcetaldehyde, NaBH(OAc)₃N-Ethyl-trans-2-fluorocyclopentan-1-amine
trans-2-Fluorocyclopentan-1-amineAcetone, NaBH₃CNN-Isopropyl-trans-2-fluorocyclopentan-1-amine

Salt Formation: As the compound is provided as a hydrochloride salt, it is evident that the basic amine group readily reacts with acids to form ammonium salts. This property is crucial for the purification and handling of the compound, as the salt form is typically a stable, crystalline solid with higher water solubility than the free amine. The hydrochloride salt can be reversed by treatment with a base to regenerate the free amine for subsequent reactions.

Reactions Involving the Fluorine Atom (e.g., Defluorination, Substitution)

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the fluorine atom in trans-2-fluorocyclopentan-1-amine generally unreactive. wikipedia.org

Defluorination: The removal of the fluorine atom, or defluorination, is a challenging process due to the high strength of the C-F bond. wikipedia.org Such reactions typically require harsh conditions or specialized reagents, such as strong reducing agents or specific enzyme systems. For a simple saturated fluoroalkane moiety like the one present in this molecule, defluorination is not a common or synthetically useful transformation under standard laboratory conditions.

Substitution: Nucleophilic substitution of the fluorine atom is also highly unfavorable. Fluoride is a poor leaving group, and the C-F bond is not easily broken. While nucleophilic aromatic substitution can occur on electron-deficient aromatic rings, this reactivity does not translate to saturated aliphatic systems like cyclopentane (B165970). Therefore, direct displacement of the fluorine by another nucleophile is not a feasible reaction pathway for this compound.

Cyclopentane Ring Transformations and Derivatization Strategies

The cyclopentane ring provides a scaffold for the functional groups and influences their spatial arrangement. While the ring itself is relatively stable, its substituents can be modified to create a variety of derivatives.

Derivatization strategies for trans-2-fluorocyclopentan-1-amine primarily focus on the reactivity of the amine group, as discussed in section 4.1. By converting the amine to amides, sulfonamides, or secondary/tertiary amines, a wide array of analogs with different physical and chemical properties can be synthesized.

Transformations involving the cyclopentane ring itself, such as ring-opening or ring-expansion, are not common for simple substituted cyclopentanes under normal conditions. Such reactions would require high energy input or specific catalytic systems that are not typically employed for this class of compounds. Therefore, the cyclopentane ring is generally considered a stable core in the chemical transformations of trans-2-fluorocyclopentan-1-amine.

Applications in Advanced Organic Synthesis As a Chiral Building Block

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

While direct applications of trans-2-Fluorocyclopentan-1-amine hydrochloride as a chiral auxiliary in asymmetric catalysis are not extensively documented in publicly available research, its structural motifs suggest significant potential in this area. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The well-defined trans-stereochemistry of the fluorine and amine groups on the cyclopentane (B165970) ring could provide a sterically demanding and electronically distinct environment, capable of inducing high levels of diastereoselectivity in a variety of chemical transformations.

The primary amine functionality of trans-2-Fluorocyclopentan-1-amine serves as a versatile handle for the attachment of this chiral moiety to substrates or for its elaboration into more complex chiral ligands. For instance, it can be readily converted into amides, imines, or sulfonamides, thereby tethering the chiral cyclopentyl group to a reactant. The fluorine atom, in turn, can influence the electronic properties of the auxiliary and engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can further enhance stereochemical control.

Precursor for the Synthesis of Structurally Complex Fluorinated Organic Molecules

The synthesis of complex organic molecules containing fluorine often relies on the use of strategically fluorinated building blocks. This compound is a prime example of such a precursor, providing a ready-made chiral scaffold containing a fluorine atom. The presence of both an amine and a fluorine on the cyclopentane ring allows for diverse and orthogonal chemical modifications, enabling the construction of a wide array of more complex fluorinated molecules.

For example, the amine group can be a nucleophile in various reactions or can be protected and transformed into other functional groups. The fluorine atom, while generally unreactive, can influence the reactivity of adjacent functional groups through inductive effects and can play a crucial role in the biological activity of the final product. Research into the synthesis of fluorinated analogues of biologically active natural products and pharmaceuticals could greatly benefit from the availability of chiral synthons like trans-2-Fluorocyclopentan-1-amine.

The synthesis of fluorinated nucleoside analogues, for instance, is an area where this building block could be particularly valuable. The cyclopentane ring can mimic the furanose sugar of natural nucleosides, and the fluorine atom can enhance metabolic stability and alter the binding affinity to target enzymes. The synthesis of (3R,4R)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid, a related compound, for PET imaging applications highlights the utility of fluorinated cyclopentane amino acids in medicinal chemistry. acs.org

Role in the Construction of Chiral Cyclopentane-Based Scaffolds and Ring Systems

Chiral cyclopentane-based scaffolds are prevalent in a multitude of biologically active compounds and natural products. The rigid and well-defined three-dimensional structure of the cyclopentane ring makes it an attractive template for the design of new therapeutic agents. This compound provides a valuable starting point for the construction of such scaffolds with the added benefit of fluorine incorporation.

The stereochemically defined relationship between the fluorine and amine groups on the cyclopentane ring can be used to control the spatial arrangement of other substituents introduced onto the scaffold. This is critical for achieving the desired biological activity and selectivity. The amine group can be used as an anchor point for building more complex structures through peptide couplings, alkylations, or reductive aminations.

The development of novel methodologies for the synthesis of polyfunctional chiral scaffolds is an active area of research. core.ac.ukresearchgate.net While specific examples utilizing this compound are not readily found in the literature, its structure is well-suited for such applications. The combination of the rigid cyclopentane core, the versatile amino group, and the influential fluorine atom makes it a promising building block for the creation of diverse libraries of chiral compounds for drug discovery and other applications. The synthesis of chiral scaffolds from other cyclic amino acids, such as those based on cyclobutane, demonstrates the general utility of this approach in organic synthesis. core.ac.ukresearchgate.net

Computational and Theoretical Investigations of Trans 2 Fluorocyclopentan 1 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

DFT calculations can determine the optimized molecular geometry, Mulliken atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO). For trans-2-Fluorocyclopentan-1-amine hydrochloride, the presence of the electronegative fluorine atom is expected to significantly influence the electronic landscape. The fluorine atom would likely draw electron density, leading to a polarization of the C-F bond and affecting the charge distribution across the cyclopentane (B165970) ring. The protonated amine group (-NH3+) would be the primary site of positive charge.

The HOMO and LUMO are crucial for understanding the molecule's reactivity. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is associated with its electron-accepting ability. In this case, the HOMO is likely to be localized around the amine group and potentially the C-N bond, while the LUMO may be distributed around the C-F bond and the positively charged amine group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability.

Illustrative Data from Hypothetical DFT Calculations:

PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment3.5 D

This table presents hypothetical data based on typical values for similar small organic molecules and is intended for illustrative purposes.

Prediction of Reactivity and Mechanistic Pathways

The reactivity of this compound can be predicted using computational methods that analyze the electronic structure and potential energy surfaces of reaction pathways. The presence of the fluorine atom and the amine group are key determinants of its chemical behavior. The electronegativity of fluorine can influence the acidity of adjacent protons and the susceptibility of the carbon backbone to nucleophilic or electrophilic attack.

Computational studies on related fluorinated compounds suggest that the introduction of fluorine can alter reaction mechanisms and enhance reactivity in certain cases. nih.gov For this compound, potential reactions could involve the amine group acting as a nucleophile or the cyclopentane ring undergoing substitution or elimination reactions. DFT calculations can be employed to model the transition states of these potential reactions, thereby determining the activation energies and predicting the most likely mechanistic pathways.

For example, in a potential nucleophilic substitution reaction, the fluorine atom could act as a leaving group, although this is generally less favorable for fluorine compared to other halogens. Alternatively, the amine group could participate in reactions such as acylation or alkylation. The computational investigation of these pathways would involve mapping the potential energy surface to identify the lowest energy route from reactants to products.

Conformational Energy Landscape Analysis and Conformational Isomerism

Conformational analysis using computational methods can map the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of the most stable low-energy conformers and the energy barriers between them. For the trans configuration, the fluorine and amine groups are on opposite sides of the ring. The relative stability of different conformers will be determined by a balance of steric hindrance between the substituents and the ring atoms, as well as intramolecular interactions such as hydrogen bonding. researchgate.net

Studies on similar fluorinated cyclic systems have shown that the presence of fluorine can have a profound impact on conformational preferences. semanticscholar.orgnih.gov In the case of this compound, it is plausible that an intramolecular hydrogen bond could form between the ammonium (B1175870) group and the fluorine atom, which would stabilize certain conformations. researchgate.net A detailed computational analysis would provide the relative energies of all possible conformers and the transition states connecting them, offering a comprehensive picture of the molecule's conformational isomerism. frontiersin.org

Hypothetical Relative Energies of Conformers:

ConformerRelative Energy (kcal/mol)
Envelope (axial F, equatorial NH3+)0.00
Envelope (equatorial F, axial NH3+)1.5
Twist (axial F, equatorial NH3+)0.8
Twist (equatorial F, axial NH3+)2.1

This table presents hypothetical data for illustrative purposes, showing the relative energies of possible conformers.

pKa and Electrostatic Potential Studies of the Aminofluorocyclopentane Moiety

The pKa value of the protonated amine group in this compound is a critical parameter that governs its ionization state at different pH values. Computational methods can predict pKa values with reasonable accuracy. rowansci.compeerj.comrowansci.comnih.gov These calculations often involve computing the Gibbs free energy change for the deprotonation reaction in a solvent model.

The presence of the electronegative fluorine atom at the adjacent carbon is expected to have a significant electron-withdrawing inductive effect. This effect would stabilize the protonated amine (the conjugate acid) to a lesser extent than the neutral amine (the conjugate base), thereby lowering the pKa of the amine group compared to unsubstituted cyclopentylamine.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. For the protonated form of trans-2-Fluorocyclopentan-1-amine, the ESP map would show a region of high positive potential around the -NH3+ group, indicating its acidity. The fluorine atom would exhibit a region of negative potential. These maps are valuable for understanding intermolecular interactions and the sites of potential reactivity.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. mdpi.comnih.govmdpi.com MD simulations model the movement of atoms over time based on a force field that describes the intramolecular and intermolecular forces.

In an aqueous solution, MD simulations would reveal the hydration shell around the molecule. The protonated amine group would form strong hydrogen bonds with water molecules, while the fluorine atom could also participate in weaker hydrogen bonding. nih.gov The chloride counter-ion would also be solvated. These simulations can provide information on the stability of different conformers in solution and the dynamics of their interconversion.

Furthermore, MD simulations are instrumental in studying the interactions of this molecule with biological targets, such as proteins. mdpi.com By placing the molecule in the binding site of a protein, MD simulations can explore the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces), and estimate the binding free energy. The fluorine atom can play a crucial role in these interactions, potentially forming favorable contacts with the protein. nih.gov

Future Directions and Emerging Research Areas Pertaining to Trans 2 Fluorocyclopentan 1 Amine Hydrochloride

Innovations in Asymmetric Synthesis and Process Intensification

The development of efficient and stereoselective methods for the synthesis of chiral amines is a cornerstone of modern pharmaceutical development. For trans-2-Fluorocyclopentan-1-amine hydrochloride, future research will likely focus on advancing asymmetric synthetic routes and intensifying the processes for its large-scale production.

One promising avenue is the refinement of biocatalytic methods. Engineered enzymes, such as ω-transaminases, offer high stereoselectivity under mild and sustainable conditions. nih.govnih.gov Future work could involve the development of bespoke enzymes specifically designed for the asymmetric amination of a 2-fluorocyclopentanone (B3433232) precursor, thereby providing a direct and highly enantioselective route to the desired trans-isomer. The integration of in-situ product removal techniques, such as membrane-assisted extraction, could further drive these thermodynamically limited reactions to completion, exemplifying process intensification. researchgate.net

Another area of innovation lies in the evolution of chiral auxiliaries and organocatalysis. The use of N-tert-butylsulfinyl imines has proven effective for the stereoselective synthesis of various fluorinated chiral amines. nih.gov Research into novel, more atom-economical chiral auxiliaries or the development of a direct organocatalytic asymmetric reductive amination of 2-fluorocyclopentanone could provide more efficient and scalable synthetic pathways. Process intensification for the manufacturing of chiral amines is also being explored through novel reactor designs, such as cascade continuous stirred-tank reactors (CSTRs), which can improve efficiency and reduce waste. ukri.org

Synthetic Strategy Potential Innovation Key Benefit
BiocatalysisEngineered ω-transaminasesHigh stereoselectivity, sustainable conditions
Chiral AuxiliariesNovel, atom-economical auxiliariesImproved efficiency and scalability
OrganocatalysisDirect asymmetric reductive aminationMetal-free, greener synthesis
Process EngineeringCascade CSTRsEnhanced productivity, reduced waste

Exploration of Novel Synthetic Applications Beyond Established Roles

While fluorinated cyclic amines are recognized as valuable pharmacophores, the full synthetic potential of this compound remains to be explored. Its unique stereochemistry and the presence of the fluorine atom can be leveraged to create novel and complex molecular architectures.

Future research is expected to utilize this compound as a scaffold for the synthesis of novel pyrrolidines and other heterocyclic systems. For instance, intramolecular cyclization reactions could yield fluorinated bicyclic structures with potential biological activity. The fluorinated amine stereotriad motif has been shown to be a flexible building block for creating unnatural amino acid scaffolds, which are of great interest in peptide and protein engineering. nih.gov

Furthermore, the influence of the fluorine atom on the basicity and conformational preference of the cyclopentyl ring can be exploited in the design of ligands for asymmetric catalysis or as components of organocatalysts. The unique electronic properties conferred by fluorine can lead to catalysts with novel reactivity and selectivity. The exploration of this compound in the synthesis of fluorinated analogues of known bioactive natural products is another fertile ground for discovery.

Development of Advanced Spectroscopic and Computational Tools for Comprehensive Analysis

The precise characterization of fluorinated stereoisomers is a significant analytical challenge. Future research will necessitate the development and application of advanced spectroscopic and computational methods to unambiguously determine the absolute and relative stereochemistry of this compound and its derivatives.

Computational chemistry is emerging as a powerful tool in this domain. Methods such as time-dependent density functional theory (TDDFT) and coupled-cluster theory (CC2) can be used to calculate the specific optical rotation of fluorinated molecules. researchgate.net By comparing calculated values with experimental data, the absolute configuration of chiral centers can be confidently assigned. These computational models can also predict the conformational preferences of the fluorinated cyclopentyl ring, providing insights into its interaction with biological targets.

In terms of spectroscopy, advancements in nuclear magnetic resonance (NMR) techniques, such as ¹⁹F-NMR and advanced 2D experiments, will be crucial for the detailed structural elucidation of complex molecules derived from this building block. Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are other powerful chiroptical techniques that could be employed to provide detailed stereochemical information. researchgate.net The integration of these spectroscopic data with computational models will provide a comprehensive understanding of the three-dimensional structure and dynamics of these molecules. researchgate.net

Technique Application for this compound
Computational Chemistry (TDDFT, CC2)Prediction of specific optical rotation and absolute configuration
Advanced NMR SpectroscopyDetailed structural elucidation and conformational analysis
Chiroptical Spectroscopy (VCD, ROA)Determination of stereochemistry in solution

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. The integration of flow chemistry and other sustainable methodologies is a key future direction for the synthesis of this compound and its derivatives.

Flow chemistry offers significant advantages for fluorination reactions, which often involve hazardous reagents. pharmtech.comnih.gov Continuous-flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and the safe handling of reactive intermediates, leading to higher yields and purities. beilstein-journals.org The development of a continuous-flow process for the synthesis of this compound would enhance the safety and scalability of its production.

Beyond flow chemistry, research into more sustainable reagents and reaction conditions is paramount. This includes the development of greener fluorinating agents to replace traditional, more hazardous ones. nih.gov Furthermore, exploring the use of benign C1 sources like carbon dioxide (CO₂) or carbon disulfide (CS₂) in the synthesis of derivatives, and even the valorization of potent greenhouse gases like sulfur hexafluoride (SF₆) as a fluorine source, represent innovative and sustainable approaches that could be applied in this context. nih.govacs.org The overarching goal is to develop synthetic routes that are not only efficient and selective but also environmentally benign. chiralpedia.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and identity of trans-2-fluorocyclopentan-1-amine hydrochloride during synthesis?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Use a hexane:EtOAc (2:1) eluent system to monitor reaction progress. Spot the starting material and product on silica plates, develop, dry, and visualize under UV light. Compare Rf values to distinguish unreacted precursors from the product .
  • NMR Spectroscopy : Employ 1^1H and 13^13C NMR to confirm structural integrity. Key signals include the cyclopentane ring protons (δ 1.5–2.5 ppm), fluorine coupling patterns (e.g., splitting due to 1^1H-19^{19}F J-coupling), and the amine hydrochloride resonance (broad singlet near δ 8–9 ppm).
  • Mass Spectrometry (MS) : Verify molecular weight (MW: 153.6 g/mol) via ESI-MS or GC-MS. The molecular ion peak should align with the formula C5H10ClFNC_5H_{10}ClFN .

Q. How can researchers optimize the synthesis of this compound to improve yield and stereochemical fidelity?

  • Methodological Answer :

  • Stereochemical Control : Use chiral auxiliaries or enantioselective fluorination agents (e.g., Selectfluor®) to favor the trans configuration. Monitor diastereomeric ratios via chiral HPLC or polarimetry .
  • Reaction Conditions : Maintain inert atmospheres (N2_2/Ar) during fluorination and amine protection/deprotection steps to prevent oxidation. Adjust pH during HCl salt formation (e.g., pH 4–5) to precipitate the hydrochloride salt efficiently .
  • Yield Optimization : Conduct fractional crystallization or column chromatography (silica gel, DCM:MeOH gradient) to isolate the product from byproducts like cis-isomers or unreacted intermediates .

Q. What are the critical stability parameters for storing this compound?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine hydrochloride.
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for purity loss or isomerization .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use computational tools (AutoDock Vina, Schrödinger Suite) to model interactions between the trans-configured compound and target proteins. Compare binding affinities with cis-isomers to identify stereospecific effects .
  • Pharmacological Assays : Conduct competitive binding studies (e.g., radioligand displacement) on serotonin or dopamine receptors to quantify enantiomer-specific activity. Correlate results with molecular dynamics simulations .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature sources?

  • Methodological Answer :

  • Reproducibility Checks : Replicate protocols from conflicting studies while controlling variables (e.g., reagent purity, reaction scale). Use DOE (Design of Experiments) to identify critical factors (e.g., temperature, solvent polarity) .
  • Byproduct Analysis : Employ LC-MS or 19^{19}F NMR to detect trace impurities (e.g., over-fluorinated byproducts) that may skew yield calculations .
  • Meta-Analysis : Compare synthetic routes (e.g., Boc-protection vs. direct fluorination) using statistical tools to determine method-dependent yield variability .

Q. What advanced techniques are recommended for characterizing the solid-state structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Resolve the crystal lattice to confirm trans stereochemistry and hydrogen-bonding patterns between the amine and chloride ions .
  • DSC/TGA : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability and phase transitions.
  • IR Spectroscopy : Identify N–H stretching (2500–3000 cm1^{-1}) and C–F vibrations (1000–1100 cm1^{-1}) to corroborate functional groups .

Key Research Findings

  • Stereochemical Purity : The trans configuration is critical for receptor binding; cis-isomers show 10-fold lower affinity in dopamine receptor assays .
  • Synthetic Scalability : Boc-protected intermediates (e.g., tert-butyl carbamate derivatives) improve yield reproducibility at multi-gram scales .
  • Stability Limitations : Prolonged exposure to moisture (>72 hours at 25°C) leads to 15% degradation, necessitating strict storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Fluorocyclopentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
trans-2-Fluorocyclopentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.